molecular formula C19H24ClN3O3 B2617694 1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea CAS No. 1207002-60-5

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B2617694
CAS No.: 1207002-60-5
M. Wt: 377.87
InChI Key: WOHWNJZVAFSGES-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea is a complex organic compound with a unique structure that includes both chlorophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction between 2-chlorobenzyl chloride and dimethylamine in the presence of a base such as sodium hydroxide to form 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.

    Urea formation: The intermediate is then reacted with 3,4-dimethoxyphenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of chlorophenyl and dimethoxyphenyl oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Chlorophenyl)-2-(methylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a methyl group instead of a dimethylamino group.

    1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

Uniqueness

1-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-23(2)16(14-7-5-6-8-15(14)20)12-21-19(24)22-13-9-10-17(25-3)18(11-13)26-4/h5-11,16H,12H2,1-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHWNJZVAFSGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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